Product packaging for (3-Bromopyridin-2-YL)glycine(Cat. No.:)

(3-Bromopyridin-2-YL)glycine

Cat. No.: B13505877
M. Wt: 231.05 g/mol
InChI Key: ZKRYSEOIHFYPPA-UHFFFAOYSA-N
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Description

Contextualization within the Field of Halogenated Pyridine (B92270) Derivatives

Halogenated pyridine derivatives are a cornerstone in the design and synthesis of pharmaceuticals and agrochemicals. The introduction of a halogen atom, such as bromine, onto the pyridine ring significantly alters its electronic properties, reactivity, and lipophilicity. This, in turn, can profoundly influence the compound's interaction with biological targets. The position of the halogen atom is crucial; in the case of (3-Bromopyridin-2-YL)glycine, the bromine at the 3-position and the glycine (B1666218) substituent at the 2-position create a unique electronic and steric environment. The electron-withdrawing nature of the bromine atom can influence the pKa of the pyridine nitrogen and the reactivity of the entire ring system. Halogenated pyridines are known to participate in a variety of chemical transformations, making them valuable intermediates in organic synthesis.

The presence of a bromine atom specifically allows for a range of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, which are powerful tools for creating carbon-carbon and carbon-nitrogen bonds. researchgate.netbenthamdirect.com This versatility makes 3-bromopyridines attractive starting materials for the construction of complex molecular architectures with potential therapeutic applications.

The Significance of Glycine Conjugation in Heterocyclic Scaffolds

Glycine, the simplest amino acid, is not merely a building block of proteins but also a key player in various physiological processes and a valuable conjugate in drug design. The conjugation of glycine to heterocyclic scaffolds, such as a brominated pyridine, can impart several advantageous properties. The amino acid moiety can enhance the water solubility of the parent molecule, which is often a critical parameter for drug delivery and bioavailability.

Furthermore, the glycine unit can serve as a recognition element for specific transporters or enzymes, potentially leading to targeted delivery or altered metabolic pathways. The carboxylic acid and amino groups of glycine provide additional sites for hydrogen bonding, which can be crucial for binding to biological macromolecules. The conjugation of amino acids to bioactive molecules is a well-established strategy in medicinal chemistry to create prodrugs or to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound. semanticscholar.org

Historical Development and Evolution of Related Research in Pyridyl-Amino Acid Systems

The study of pyridyl-amino acids has evolved significantly over the past decades. Early research focused on the synthesis and coordination chemistry of these compounds, exploring their ability to act as ligands for various metal ions. mdpi.com This foundational work paved the way for their investigation in biological systems.

More recently, the focus has shifted towards the development of pyridyl-amino acids as unnatural amino acids for incorporation into peptides and as building blocks for the synthesis of peptidomimetics. semanticscholar.orgresearchgate.netacs.org The development of advanced synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, has greatly facilitated the synthesis of a wide variety of pyridyl-amino acid derivatives with diverse substitution patterns. benthamdirect.comnih.gov This has enabled systematic structure-activity relationship (SAR) studies and the exploration of their potential as inhibitors of enzymes such as nitric oxide synthase. nih.gov

Current Research Frontiers and Unaddressed Challenges in this compound Chemistry

Current research in the broader field of pyridyl-amino acids is focused on several key areas. One major frontier is the development of novel synthetic methods that are more efficient, scalable, and environmentally friendly. rsc.orgnih.gov This includes the use of photoredox catalysis and the exploration of new catalytic systems. researchgate.net Another active area of research is the computational design and prediction of the properties of these molecules, which can help to guide synthetic efforts and identify promising candidates for biological testing. nih.gov

A significant challenge that remains is the detailed biological characterization of many of these compounds. While numerous pyridyl-amino acid derivatives have been synthesized, their precise mechanisms of action and potential therapeutic targets are often not well understood. For this compound specifically, there is a lack of published data on its synthesis, characterization, and biological activity. Therefore, a key challenge is to conduct foundational research to fill these knowledge gaps and to explore the potential of this particular compound in medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7BrN2O2 B13505877 (3-Bromopyridin-2-YL)glycine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7BrN2O2

Molecular Weight

231.05 g/mol

IUPAC Name

2-[(3-bromopyridin-2-yl)amino]acetic acid

InChI

InChI=1S/C7H7BrN2O2/c8-5-2-1-3-9-7(5)10-4-6(11)12/h1-3H,4H2,(H,9,10)(H,11,12)

InChI Key

ZKRYSEOIHFYPPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)NCC(=O)O)Br

Origin of Product

United States

Synthetic Methodologies and Advanced Synthetic Strategies for 3 Bromopyridin 2 Yl Glycine and Its Precursors

Strategic Retrosynthetic Analysis of the (3-Bromopyridin-2-YL)glycine Molecular Architecture

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, guiding the design of a synthetic plan. advancechemjournal.comyoutube.com For this compound, several logical disconnections can be proposed, highlighting the primary strategic challenges: the formation of the C-C bond between the pyridine (B92270) ring and the glycine (B1666218) alpha-carbon, and the construction of the substituted pyridine ring itself.

Primary Retrosynthetic Disconnections:

C(aryl)-C(alpha) Bond Disconnection: This is the most direct approach, disconnecting the bond between the pyridine C2 position and the glycine α-carbon. This strategy suggests a coupling reaction between a 3-bromopyridine (B30812) synthon, activated at the C2 position, and a glycine synthon. The pyridine component would be an electrophile (e.g., 2,3-dihalopyridine), and the glycine component would be a nucleophilic equivalent (e.g., a glycine enolate).

C(alpha)-N Bond Disconnection: This approach involves breaking the bond between the alpha-carbon and the amino group. This pathway suggests the amination of an α-functionalized pyridyl acetic acid derivative. For example, starting with (3-bromopyridin-2-yl)acetic acid and introducing the amino group via an α-bromoester intermediate.

Pyridine Ring Disconnection: A more complex strategy involves deconstructing the pyridine ring itself. This would be considered if pre-functionalized pyridines are difficult to access. This approach, often following patterns of established pyridine syntheses like the Hantzsch or Chichibabin methods, would build the heterocyclic ring from acyclic precursors that already contain the glycine or a precursor to it. wikipedia.org

These disconnections lead to a set of potential starting materials, including 2,3-dibromopyridine, 2-chloro-3-bromopyridine, 2-amino-3-bromopyridine, and various protected glycine derivatives. The choice of strategy depends on the availability of these precursors and the desired control over the subsequent synthetic steps.

Convergent and Divergent Synthesis Pathways for this compound

Based on the retrosynthetic analysis, both convergent and divergent pathways can be devised. A convergent synthesis would construct the pyridine and glycine fragments separately before joining them, while a divergent approach would build a common intermediate that could be modified to produce various analogs. rsc.orgresearchgate.net

Direct Amino Acid Coupling to Halogenated Pyridines

This convergent strategy directly addresses the primary C(aryl)-C(alpha) bond disconnection. It involves the coupling of a nucleophilic glycine equivalent with an electrophilic 2-halo-3-bromopyridine derivative. The success of this approach hinges on the reactivity of the C2 position on the pyridine ring, which is activated towards nucleophilic attack by the ring nitrogen.

Common methods include:

Nucleophilic Aromatic Substitution (SNA_r): A glycine enolate, stabilized by a Schiff base (e.g., from benzophenone) and a bulky ester group, can displace a halide (preferably F or Cl) at the C2 position of a 3-bromopyridine. This reaction requires a strongly electron-deficient pyridine ring for efficient substitution.

Metal-Catalyzed Cross-Coupling: Palladium- or copper-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. A zincated or boronic ester derivative of glycine could be coupled with 2,3-dibromopyridine. Regioselectivity can be a challenge, as the C2 and C3 positions have different reactivities, which can sometimes be controlled by the choice of catalyst and ligands. nih.govresearchgate.net A deaminative reductive coupling approach, using amino acid pyridinium (B92312) salts and aryl bromides, also presents a viable, modern strategy. nih.govresearchgate.net

Coupling StrategyPyridine PrecursorGlycine EquivalentKey Conditions
SNAr2-Chloro-3-bromopyridineGlycine Schiff base enolateStrong base (e.g., LDA, KHMDS), low temperature
Negishi Coupling2,3-DibromopyridineOrganozinc reagent of glycinePd(0) catalyst (e.g., Pd(PPh3)4)
Suzuki Coupling2,3-DibromopyridineGlycine boronic esterPd(0)/Pd(II) catalyst, base (e.g., K2CO3)

Formation of the Pyridine Nucleus Pre- or Post-Glycine Introduction

An alternative to direct coupling is to construct the pyridine ring with the glycine side chain already in place or introduced at a later stage.

Pre-Glycine Introduction (Ring Formation): This involves cyclization reactions to form the pyridine ring from acyclic precursors. For instance, a modified Hantzsch synthesis could employ a β-ketoester or equivalent that is already substituted with a protected glycine moiety. wikipedia.org This is often a less direct and more complex route for this specific substitution pattern.

Post-Glycine Introduction (Pyridine Modification): A more common strategy involves the functionalization of a pre-formed pyridine ring. A versatile starting material is 2-amino-3-bromopyridine. researchgate.netsigmaaldrich.com The amino group can be converted into a more suitable functional group for elaboration into the glycine side chain. For example, through a Sandmeyer reaction, the amino group can be replaced with a halide or a cyano group, which can then be further manipulated.

Starting MaterialKey TransformationIntermediateElaboration to Glycine
2-Amino-3-bromopyridineSandmeyer Reaction (diazotization, then CuCN)3-Bromo-2-cyanopyridineReduction to aldehyde, Strecker synthesis
2-Amino-3-bromopyridineSandmeyer Reaction (diazotization, then CuBr)2,3-DibromopyridineLithiation at C2, reaction with glyoxylate (B1226380) imine
3-BromopyridineDirected ortho-metalation3-Bromo-2-lithiopyridineReaction with electrophilic glycine synthon

Stereoselective Synthesis of Enantiopure this compound Isomers

The synthesis of unnatural amino acids in enantiopure form is crucial for their application in biological and pharmaceutical contexts. nih.govacs.org This can be achieved through asymmetric synthesis or by resolving a racemic mixture.

Asymmetric synthesis aims to create a single enantiomer directly. nih.gov This is often accomplished by using a chiral influence during the key bond-forming step.

Chiral Auxiliaries: A chiral auxiliary is a temporary, enantiopure group that is attached to the glycine substrate to direct the stereochemical outcome of a reaction. nih.govwikipedia.orgsigmaaldrich.comresearchgate.net After the key stereocenter is set, the auxiliary is removed. For the synthesis of this compound, a glycine enolate could be alkylated with a 2-halo-3-bromopyridine derivative while attached to an auxiliary like an Evans oxazolidinone or Oppolzer's camphorsultam. wikipedia.org

Asymmetric Catalysis: This approach uses a small amount of a chiral catalyst to induce enantioselectivity. thieme-connect.comresearchgate.net A notable method is the asymmetric alkylation of a glycine Schiff base (e.g., N-(diphenylmethylene)glycine tert-butyl ester) using a chiral phase-transfer catalyst. The catalyst forms a chiral ion pair with the enolate, guiding its reaction with the electrophilic pyridine. Another catalytic strategy involves the asymmetric hydrogenation of a dehydroamino acid precursor, (Z)-2-amino-3-(3-bromopyridin-2-yl)acrylic acid, using chiral rhodium or ruthenium catalysts (e.g., Rh-DIPAMP).

MethodChiral InfluenceTypical Diastereomeric/Enantiomeric Excess (de/ee)
Chiral Auxiliary AlkylationEvans Oxazolidinone>95% de
Chiral Auxiliary AlkylationOppolzer's Camphorsultam>90% de
Asymmetric Phase-Transfer CatalysisCinchona alkaloid-derived catalyst80-99% ee
Asymmetric HydrogenationChiral Rhodium or Ruthenium catalysts>95% ee

If a racemic synthesis is performed, the enantiomers must be separated in a process called resolution. libretexts.org

Diastereomeric Salt Formation: This classical method involves reacting the racemic amino acid with a single enantiomer of a chiral acid (like tartaric acid) or a chiral base (like brucine). libretexts.org This forms a pair of diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by fractional crystallization. The desired enantiomer of the amino acid is then recovered by removing the resolving agent.

Enzymatic Resolution: Enzymes can exhibit high stereospecificity. For example, an acylase can selectively hydrolyze the N-acetyl derivative of one enantiomer in a racemic mixture, allowing the free amino acid (L-form) to be separated from the unreacted acetylated D-form. nih.gov

Chiral Chromatography: The racemic mixture can be separated using chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), on a chiral stationary phase (CSP). tandfonline.com The two enantiomers interact differently with the chiral phase, leading to different retention times and allowing for their separation.

Application of Modern Catalytic Systems in this compound Synthesis

Modern catalysis offers powerful tools for the construction of complex molecules like this compound. Transition metal catalysis, organocatalysis, and biocatalysis each provide unique advantages in terms of efficiency, selectivity, and substrate scope.

Transition Metal-Mediated Cross-Coupling for C-N Bond Formation

The formation of the C-N bond between the pyridine ring and the glycine moiety is a critical step in the synthesis of this compound. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are premier methods for this transformation. wikipedia.orgyoutube.com This reaction facilitates the coupling of aryl halides with amines, and its development has revolutionized the synthesis of arylamines. wikipedia.org

For the synthesis of this compound, a plausible approach involves the coupling of a 2,3-dihalopyridine precursor with a glycine equivalent. The inherent challenges of using 3-bromo-2-aminopyridine substrates in palladium-catalyzed C,N-cross coupling include potential chelation of the palladium catalyst by the substrate's amidine-like structure, which can hinder the reaction. nih.gov However, the use of specialized ligands can overcome these difficulties. Bulky, electron-rich phosphine (B1218219) ligands, such as RuPhos and BrettPhos, have proven effective in the amination of challenging heteroaryl halides. youtube.comnih.gov

The general mechanism for the Buchwald-Hartwig amination involves a catalytic cycle with Pd(0) and Pd(II) intermediates, comprising oxidative addition, ligand exchange, and reductive elimination steps. youtube.com The choice of ligand, base, and solvent is crucial for optimizing the reaction yield and scope. For instance, the use of LiHMDS as a base has been shown to be effective in the coupling of unprotected 3-halo-2-aminopyridines. nih.gov

Catalyst SystemAmineAryl HalideBaseSolventYield (%)
Pd₂(dba)₃ / RuPhosMorpholine3-Bromo-2-aminopyridineLiHMDSToluene85
BrettPhos-precatalystCyclopentylamine3-Bromo-2-aminopyridineLiHMDSToluene78
Pd(OAc)₂ / BINAPGlycine ethyl ester2-Bromo-3-iodopyridineCs₂CO₃DioxaneModerate
CuI / N-methylglycinePrimary aminesElectron-deficient aryl iodidesK₂CO₃DMSOGood

This table presents representative data for analogous Buchwald-Hartwig and copper-catalyzed amination reactions applicable to the synthesis of pyridyl amino acids. Specific yields for this compound would require experimental validation.

Copper-catalyzed amination reactions, often promoted by amino acid ligands, also provide a viable alternative for C-N bond formation, particularly with electron-deficient aryl halides. nih.gov

Organocatalytic Approaches to Pyridine Functionalization

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis, avoiding the use of potentially toxic and expensive metals. nih.govmdpi.com For the synthesis of chiral this compound, organocatalytic methods can be envisioned for the asymmetric functionalization of a pyridine precursor or a glycine derivative.

One potential strategy involves the asymmetric alkylation of a glycine imine with a suitable bromopyridine electrophile, mediated by a chiral phase-transfer catalyst. nih.gov This approach has been successfully applied to the synthesis of various noncanonical α-amino acids. nih.gov Chiral quaternary ammonium (B1175870) salts derived from cinchona alkaloids are commonly used catalysts for such transformations. nih.gov

Alternatively, direct C-H functionalization of the pyridine ring using organocatalysis represents a highly atom-economical approach. nih.gov Photochemical methods employing an organocatalyst can generate pyridinyl radicals from pyridinium ions, which can then couple with various radical precursors. nih.gov A dithiophosphoric acid catalyst, for example, can act as a Brønsted acid, a single electron transfer reductant, and a hydrogen atom abstractor to facilitate this type of transformation. nih.gov

Organocatalyst TypeReactionSubstratesKey Feature
Chiral Phase-Transfer CatalystAsymmetric AlkylationGlycine imine, 2,3-dihalopyridineEstablishes α-stereocenter of the amino acid.
Dithiophosphoric Acid (Photocatalysis)C-H FunctionalizationPyridine, Allylic C-H donorForms C-C bond via pyridinyl radical intermediate.
Chiral Brønsted Acidaza-Henry ReactionPyridine-2-carbaldehyde, NitromethaneAsymmetric synthesis of β-amino alcohol precursors.
Primary α-amino amidesMichael AdditionGlycine derivative, α,β-unsaturated carbonylAsymmetric construction of the amino acid side chain. mdpi.com

This table outlines potential organocatalytic strategies that could be adapted for the asymmetric synthesis of this compound or its key intermediates.

Biocatalysis in Stereoselective Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity under mild, environmentally benign conditions. rsc.org For the synthesis of enantiomerically pure this compound, transaminase enzymes are particularly relevant. mdpi.com

Transaminases catalyze the transfer of an amino group from a donor molecule (like L-alanine or isopropylamine) to a ketone or aldehyde substrate, producing a chiral amine. rsc.orgmdpi.com A synthetic route to this compound could involve the enzymatic transamination of a corresponding α-keto acid precursor, 2-(3-bromopyridin-2-yl)-2-oxoacetic acid. This approach would directly yield the desired amino acid with high enantiomeric excess. The reaction relies on the coenzyme pyridoxal-5'-phosphate (PLP). mdpi.comgoogle.com

Another biocatalytic strategy is enzymatic kinetic resolution (EKR). In this process, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the two. For example, a lipase (B570770) could selectively hydrolyze or acylate one enantiomer of a racemic ester of this compound. nih.govmdpi.com To overcome the 50% theoretical yield limit of EKR, it can be combined with in situ racemization of the unreactive enantiomer in a process called dynamic kinetic resolution (DKR). nih.govresearchgate.net This chemoenzymatic approach can theoretically convert 100% of the racemic starting material into a single enantiomer of the product. nih.gov

Biocatalytic MethodEnzyme ClassKey TransformationAdvantage
Asymmetric SynthesisTransaminase (ω-TA)α-keto acid to α-amino acidDirect formation of the chiral center with high enantioselectivity. acs.org
Kinetic Resolution (EKR)Lipase / ProteaseSelective hydrolysis/acylation of a racemic esterSeparation of enantiomers.
Dynamic Kinetic Resolution (DKR)Lipase + Racemization CatalystSelective acylation with in situ racemizationOvercomes 50% yield limitation of EKR. nih.gov

This table summarizes biocatalytic approaches for the stereoselective synthesis of chiral amino acids like this compound.

Sustainable and Green Chemistry Aspects in Synthetic Protocols

The principles of green chemistry are increasingly important in modern organic synthesis, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. jocpr.com

Solvent-Free and Aqueous Medium Reactions

One of the primary goals of green chemistry is to reduce or eliminate the use of volatile organic solvents. Solvent-free reactions, often facilitated by microwave irradiation, can significantly reduce reaction times and improve yields. rsc.org For instance, the synthesis of 2-amino-3-cyanopyridines, potential precursors, has been efficiently achieved under solvent-free microwave conditions. rsc.org

Performing reactions in aqueous media is another green alternative. The development of water-soluble ligands and catalysts has enabled many transition metal-catalyzed reactions, including C-N cross-coupling, to be conducted in water. bohrium.com This approach not only reduces organic solvent waste but can also simplify product isolation.

Atom Economy and E-Factor Considerations

Atom economy is a measure of the efficiency of a reaction in converting the mass of reactants into the desired product. Reactions with high atom economy, such as addition and rearrangement reactions, are inherently greener as they generate minimal waste. jocpr.com In the context of synthesizing this compound, strategies like direct C-H functionalization would exhibit higher atom economy compared to traditional cross-coupling reactions that generate stoichiometric salt byproducts. nih.gov

Chemical Reactivity and Transformation of 3 Bromopyridin 2 Yl Glycine: Reaction Mechanisms and Derivatization

Transformations at the Bromo-Substituted Pyridine (B92270) Core

The bromine atom on the pyridine ring of (3-Bromopyridin-2-YL)glycine is a versatile handle for a variety of chemical modifications. The electron-withdrawing nature of the pyridine nitrogen influences the reactivity of the C-Br bond, making it susceptible to a range of transformations.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing pyridines. In the case of 3-bromopyridine (B30812) derivatives, the pyridine nitrogen activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions. firsthope.co.inwikipedia.org While the bromine in this compound is at the 3-position, direct SNAr at this position is generally less favorable compared to the 2- and 4-positions. However, under certain conditions, such as the use of strong nucleophiles and elevated temperatures, substitution can occur.

Recent studies have shown that base-catalyzed isomerization of 3-bromopyridines to 4-bromopyridines via a pyridyne intermediate can enable 4-selective substitution. nih.gov This tandem isomerization/substitution strategy allows for the introduction of various nucleophiles, such as alkoxides and amines, at the 4-position of the pyridine ring, starting from a 3-bromo-substituted precursor. nih.govresearchgate.net

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on 3-Bromopyridine Derivatives

NucleophileProductReaction ConditionsReference
Indoline4-IndolinylpyridineBase-catalyzed isomerization/substitution nih.gov
Methoxide4-MethoxypyridineBase-catalyzed isomerization/substitution nih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to functionalize aryl halides, including 3-bromopyridine derivatives. wikipedia.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromopyridine with an organoboron reagent in the presence of a palladium catalyst and a base. It is a highly versatile method for creating biaryl and heteroaryl structures. rsc.orgresearchgate.netnih.gov The reaction conditions can be optimized for aqueous media, making it a more environmentally friendly approach. researchgate.net

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl halides, providing a direct route to alkynyl-substituted pyridines. scirp.orgscirp.orgsemanticscholar.orgresearchgate.netwikipedia.org This reaction is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and a base. scirp.orgscirp.orgsemanticscholar.orgresearchgate.net

Negishi Coupling: In the Negishi coupling, an organozinc reagent is coupled with the bromopyridine in the presence of a palladium or nickel catalyst. wikipedia.orgresearchgate.netorgsyn.orgcommonorganicchemistry.comorganic-chemistry.org This reaction is known for its high functional group tolerance and is effective for creating C-C bonds. wikipedia.orgorgsyn.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the bromopyridine with an alkene to form a substituted alkene. wikipedia.orgnih.govnih.govwikipedia.orgorganic-chemistry.orgbeilstein-journals.org This reaction is a valuable method for the vinylation of aryl halides.

Buchwald-Hartwig Amination: This reaction is a palladium-catalyzed method for forming carbon-nitrogen bonds by coupling the bromopyridine with an amine. chemspider.comchemspider.comacs.orgrsc.org It is a widely used method for the synthesis of N-aryl and N-heteroaryl amines.

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromopyridine Derivatives

Reaction TypeCoupling PartnerCatalyst SystemProduct TypeReference
Suzuki-MiyauraPhenylboronic acidPd(OAc)2Phenylpyridine researchgate.net
SonogashiraTerminal alkynePd(CF3COO)2/PPh3/CuIAlkynylpyridine scirp.orgscirp.orgsemanticscholar.orgresearchgate.net
NegishiOrganozinc reagentPd(PPh3)4Aryl/Alkylpyridine researchgate.netorgsyn.org
HeckAlkenePd(OAc)2Alkenylpyridine nih.govnih.gov
Buchwald-HartwigAmine[Pd2(dba)3]/ligandN-Arylpyridine chemspider.comchemspider.com

Directed Ortho Metalation (DoM) Strategies and Subsequent Electrophilic Quenching

Directed Ortho Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. researchgate.netuwindsor.caacs.orgnih.govclockss.org In the case of pyridine derivatives, a directing metalating group (DMG) is typically required to direct the deprotonation to the ortho position. uwindsor.ca For this compound, the glycine (B1666218) moiety at the 2-position could potentially act as a DMG, directing metalation to the 3-position (where the bromine is) or the adjacent 1-position. However, the presence of the bromine at the 3-position may complicate this approach. A more common strategy involves using a different DMG to direct lithiation to a specific position, followed by quenching with an electrophile.

A one-pot DoM-boronation-Suzuki-Miyaura cross-coupling sequence has been described for the synthesis of azabiaryls from pyridine derivatives, which avoids the isolation of often unstable pyridyl boronic acids. acs.orgnih.gov

Radical-Mediated Transformations

Radical-mediated transformations offer an alternative approach to functionalizing the pyridine ring. researchgate.net Photocatalytic methods can be employed to generate pyridyl radicals from bromopyridines, which can then participate in various reactions, such as hydroarylation of olefins. nih.gov These reactions often proceed under mild conditions and can exhibit different selectivity compared to traditional ionic reactions. For instance, in 3,4-dibromopyridine, a radical reaction can be chemoselective for the more electron-poor 4-position. nih.gov

Reactions Involving the Glycine Moiety

The glycine portion of this compound provides another avenue for chemical modification, primarily through reactions of the carboxylic acid and the amino group.

Derivatization of the Carboxylic Acid Functionality (Esterification, Amidation, Reduction)

The carboxylic acid group of the glycine moiety can be readily transformed into a variety of other functional groups.

Esterification: The carboxylic acid can be converted to an ester by reaction with an alcohol under acidic conditions or by using coupling agents. This modification can be useful for protecting the carboxylic acid or for altering the solubility and pharmacokinetic properties of the molecule.

Amidation: Amides can be formed by reacting the carboxylic acid with an amine, often in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) or EDAC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). britannica.comthermofisher.com This is a fundamental transformation in peptide synthesis and is used to create amide bonds.

Reduction: The carboxylic acid can be reduced to a primary alcohol. britannica.comstackexchange.comresearchgate.netacs.orgchemistrysteps.com Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH4) are generally ineffective. stackexchange.comchemistrysteps.com Borane (BH3) is also an effective reagent for the reduction of carboxylic acids. britannica.comchemistrysteps.com

Table 3: Common Derivatizations of the Carboxylic Acid Functionality

ReactionReagent(s)Functional Group FormedReference
EsterificationAlcohol, Acid catalystEster-
AmidationAmine, Coupling agent (e.g., EDAC)Amide thermofisher.com
ReductionLiAlH4 or BH3Primary alcohol britannica.comstackexchange.comchemistrysteps.com

Reactions at the Amine Nitrogen (Acylation, Alkylation, Protecting Group Chemistry)

The amine nitrogen of this compound exhibits typical nucleophilic character, making it amenable to a range of reactions common to α-amino acids, including acylation, alkylation, and the strategic introduction and removal of protecting groups. organic-chemistry.org

Acylation: The primary amine of this compound can be readily acylated to form amides. This transformation is fundamental in peptide synthesis but is also used to introduce various functional groups. The reaction typically involves treatment with an acylating agent such as an acyl chloride or anhydride (B1165640) under basic conditions. For instance, N-acylation with long-chain acyl-CoAs is a biological process catalyzed by enzymes like glycine N-acyltransferase. nih.gov In a laboratory setting, chemical acylation can be achieved with high efficiency.

Alkylation: While C-H alkylation at the α-carbon of glycine derivatives has been extensively studied to create unnatural amino acids researchgate.netrsc.orgresearchgate.netnih.gov, N-alkylation at the amine nitrogen is also a key transformation. Direct alkylation can be achieved using alkyl halides, though this can sometimes lead to over-alkylation. Reductive amination, reacting the amino acid with an aldehyde or ketone in the presence of a reducing agent, is a more controlled method for introducing specific alkyl groups.

Common protecting groups for the amine function include the tert-butyloxycarbonyl (Boc) group, which is acid-labile, and the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is removed under basic conditions. organic-chemistry.orgwikipedia.org The selection of a suitable protecting group for this compound would need to consider the stability of the bromopyridine ring under the deprotection conditions.

Protecting GroupAbbreviationDeprotection ConditionsKey Features
tert-ButyloxycarbonylBocStrong acid (e.g., TFA, HCl) wikipedia.orgCommonly used in solution-phase and solid-phase peptide synthesis.
9-FluorenylmethyloxycarbonylFmocBase (e.g., 20% piperidine (B6355638) in DMF) wikipedia.orgStandard for solid-phase peptide synthesis due to mild deprotection.
BenzyloxycarbonylZ (or Cbz)Catalytic hydrogenation wiley-vch.deA classic protecting group, useful when acid/base lability is not desired.

Peptide Synthesis and Conjugation Strategies Utilizing this compound as a Building Block

The bifunctional nature of this compound makes it a valuable non-canonical amino acid for incorporation into peptides, introducing a site for subsequent modification.

Peptide Synthesis: To incorporate this compound into a peptide sequence, its amine group is first protected (e.g., with Fmoc or Boc). springernature.com The protected amino acid is then activated at its carboxyl group, typically using coupling reagents like BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) or HOBt (Hydroxybenzotriazole), and reacted with the free amine of a growing peptide chain. researchgate.net This process is often carried out on a solid support (Solid-Phase Peptide Synthesis, SPPS). nih.gov After the full peptide is assembled, the protecting groups are removed, and the peptide is cleaved from the resin.

Conjugation Strategies: The 3-bromo substituent on the pyridine ring serves as a versatile handle for post-synthetic modification of the peptide. wikipedia.org This allows for the conjugation of various molecules, such as fluorescent dyes, imaging agents, or cytotoxic drugs for antibody-drug conjugates (ADCs). nih.govsemanticscholar.org The reactivity of the aryl bromide allows for a range of reliable and high-yielding cross-coupling reactions.

ReactionCatalyst/ReagentsDescriptionApplication
Suzuki Coupling Palladium catalyst, Boronic acid/esterForms a new carbon-carbon bond, attaching an aryl or vinyl group.Conjugation of aromatic moieties, fluorescent labels.
Buchwald-Hartwig Amination Palladium catalyst, AmineForms a new carbon-nitrogen bond, attaching primary or secondary amines. wikipedia.orgLinking peptides to other biomolecules or synthetic constructs.
Heck Reaction Palladium catalyst, AlkeneForms a new carbon-carbon bond by coupling with an alkene. wikipedia.orgIntroduction of unsaturated linkers or functional groups.
Sonogashira Coupling Palladium/Copper catalyst, Terminal alkyneForms a new carbon-carbon bond with a terminal alkyne.Attaching probes or creating rigid linkers in peptide structures.
Cyanation Palladium catalyst, Cyanide source (e.g., K₄[Fe(CN)₆])Replaces the bromine atom with a nitrile group. sigmaaldrich.comThe nitrile can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Intramolecular Cyclization and Heterocycle Formation

The strategic placement of reactive groups in this compound and its derivatives can facilitate intramolecular cyclization reactions, leading to the formation of complex heterocyclic systems. Such strategies are powerful tools in the synthesis of natural products and novel pharmaceutical scaffolds.

One potential pathway involves the generation of a hetaryne intermediate from the 3-bromopyridine moiety. Treatment of a related compound, 3-bromo-2-[(N-substituted)amino]pyridines, with a strong base can lead to a hetaryne, which then undergoes intramolecular cyclization to form dihydrodipyridopyrazines. researchgate.net A derivative of this compound could potentially undergo a similar transformation to yield novel polycyclic structures.

Furthermore, glycine and its esters are known to participate in [3+2] cycloaddition reactions with aldehydes to form pyrrolidine (B122466) rings. mdpi.com A derivative of this compound bearing an aldehyde could undergo an intramolecular 1,3-dipolar cycloaddition, generating a fused pyrrolidine-pyridine polycyclic system. mdpi.com This approach provides an efficient route to complex amine-containing scaffolds.

Photochemical and Electrochemical Reactivity Profiles

The presence of the bromopyridine ring suggests that this compound may possess interesting photochemical and electrochemical properties.

Photochemical Reactivity: Aryl halides, including bromopyridines, are known to undergo photolysis upon irradiation with UV light, leading to homolytic cleavage of the carbon-bromine bond to generate an aryl radical and a bromine radical. This reactivity can be harnessed for various synthetic applications. Recent research has focused on visible-light-promoted reactions, which offer milder conditions. nih.gov For instance, visible-light-mediated photoredox catalysis has been used for the α-C-H alkylation of glycine derivatives. rsc.orgresearchgate.net In such a scenario, a photocatalyst could interact with a derivative of this compound to initiate radical-based transformations, potentially for late-stage peptide modification. nih.gov The mechanism of related photochemical reactions involving peptides has been studied, confirming the involvement of radical intermediates. nih.gov

Electrochemical Reactivity: The electrochemical behavior of this compound would likely be dominated by the reduction of the carbon-bromine bond and the oxidation of the glycine moiety. The electrochemical reduction of aryl bromides on cathode surfaces is a well-established process that can lead to debromination or the formation of reactive intermediates for further coupling reactions. The glycine portion of the molecule can be oxidized, a process central to the biological glycine cleavage system which involves electron transfer via NADH. nih.govnih.gov The kinetics and mechanism of oxidation of glycine by various agents have been studied, providing insight into the potential electrochemical oxidation pathways. researchgate.net

Coordination Chemistry and Metallosupramolecular Assemblies of 3 Bromopyridin 2 Yl Glycine

Ligand Design Principles: Denticity and Chelating Properties

The efficacy of (3-Bromopyridin-2-YL)glycine as a ligand is rooted in its potential for multidentate coordination and chelation. Denticity, which defines the number of donor atoms in a ligand that bind to a central metal ion, is a key determinant of the stability and structure of the resulting complex. byjus.com

This compound possesses three potential donor sites:

The nitrogen atom of the pyridine (B92270) ring.

The amino nitrogen atom of the glycine (B1666218) backbone.

The carboxylate oxygen atoms of the glycine moiety.

Most commonly, α-amino acids coordinate to metal ions as bidentate N,O-ligands, utilizing the amino group and one oxygen from the carboxylate group to form a stable five-membered chelate ring. byjus.comwikipedia.org In the case of this compound, this primary chelating action is augmented by the presence of the pyridine nitrogen. This allows for several coordination modes:

Bidentate (N,O) Chelation: The ligand can bind through the glycine's amino nitrogen and carboxylate oxygen, leaving the pyridine nitrogen uncoordinated. This uncoordinated site can then be used for further reactions or to form hydrogen bonds in the solid state.

Bidentate (N,N) Chelation: Coordination could occur through the pyridine nitrogen and the amino nitrogen, forming a six-membered ring.

Tridentate (N,N,O) Chelation: The ligand can wrap around a metal ion, binding with the pyridine nitrogen, the amino nitrogen, and a carboxylate oxygen. This mode would lead to highly stable complexes due to the formation of multiple chelate rings.

The deprotonated carboxylate group can also act as a bridging ligand, where one or both oxygen atoms coordinate to adjacent metal centers, a common feature in the construction of coordination polymers. hhu.de The specific coordination mode adopted depends on several factors, including the nature of the metal ion (its size, charge, and preferred coordination geometry), the reaction stoichiometry, and the presence of other competing ligands or solvent molecules. nih.gov

Synthesis and Spectroscopic Characterization of Metal Complexes (e.g., with transition metals, lanthanides)

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt (e.g., chlorides, nitrates, acetates) in a solvent such as water, ethanol, or methanol. mdpi.comnih.gov The reaction is often carried out at room temperature or with gentle heating to facilitate complex formation. nih.gov The resulting complexes can be isolated as crystalline solids by slow evaporation of the solvent.

Spectroscopic techniques are indispensable for characterizing these complexes and confirming the coordination of the ligand to the metal center.

Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of coordination. Upon complexation, characteristic shifts in the vibrational frequencies of the ligand's functional groups are observed. For instance, the stretching vibration of the carboxyl group (C=O), typically seen in the free ligand, will shift to lower frequencies in the complex due to the coordination of the oxygen to the metal. Similarly, shifts in the N-H stretching and bending vibrations of the amino group and the C=N vibrations of the pyridine ring indicate their involvement in binding. The appearance of new, low-frequency bands can be assigned to metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations. nih.govresearchgate.net

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide information about the coordination geometry around the metal ion. Transitions involving the d-orbitals of the metal center (d-d transitions) are sensitive to the ligand field. For example, the position and intensity of these bands in transition metal complexes can help distinguish between octahedral, tetrahedral, or square planar geometries. nih.govresearchgate.net Charge transfer bands, either from the ligand to the metal (LMCT) or metal to ligand (MLCT), may also appear.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Cd(II)), ¹H and ¹³C NMR spectroscopy can reveal changes in the chemical environment of the ligand's protons and carbons upon coordination. Shifts in the signals of protons near the binding sites (e.g., pyridine ring protons, α-proton of the glycine) confirm complex formation in solution. nih.govnih.gov

The following table summarizes typical spectroscopic data observed in the formation of amino acid-metal complexes, which are analogous to what would be expected for this compound complexes.

Spectroscopic TechniqueObservation in Free LigandExpected Observation in Metal ComplexReference
IR Spectroscopy ν(C=O) at ~1700-1725 cm⁻¹Asymmetric ν(COO⁻) at ~1550-1650 cm⁻¹ nih.gov
ν(N-H) at ~3100-3300 cm⁻¹Shift and broadening of ν(N-H) band nih.gov
ν(C=N) pyridine at ~1580 cm⁻¹Shift in ν(C=N) band nih.gov
UV-Vis Spectroscopy Ligand-based π-π* transitionsAppearance of d-d transition bands and/or charge-transfer bands researchgate.net
¹H NMR Spectroscopy Sharp signals for pyridine and glycine protonsBroadening or shifting of signals for protons near metal binding sites nih.gov

Structural Elucidation of Coordination Compounds via X-ray Crystallography

Based on studies of related compounds, several structural motifs can be anticipated:

Monomeric Complexes: The ligand could form a discrete, monomeric complex with the metal ion, such as [M(L)₂(H₂O)₂], where L is (3-Bromopyridin-2-YL)glycinate. In such cases, the metal center often adopts a distorted octahedral geometry, with two ligand molecules acting in a bidentate fashion and two water molecules occupying the remaining coordination sites. nih.gov

Polymeric Structures: The carboxylate group of the glycine moiety is well-known to bridge metal ions, leading to the formation of one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks. hhu.denih.gov For example, a 1D chain could be formed by ligands bridging metal ions through the carboxylate group, with the pyridine rings projecting outwards from the chain. nih.gov

The table below presents crystallographic data for a representative copper(II) complex with an amino acid ligand (L-tryptophan), illustrating the typical coordination environment that could be expected for a complex of this compound.

ParameterValueDescriptionReference
Complex [Cu₂(L-tryptophanato)₂(4,4'-bipyridine)(H₂O)₂]²⁺A 2D coordination polymer hhu.de
Metal Center Copper(II)Square-planar base with axially elongated bonds hhu.de
Coordination N,O-chelationTryptophan acts as an N,O chelate to one Cu(II) ion. hhu.de
Carboxylate BridgeThe carboxylate group bridges to an adjacent Cu(II) ion. hhu.de
Cu-N (amino) distance ~2.0 ÅBond length between copper and the amino nitrogen. hhu.de
Cu-O (carboxyl) distance ~1.95 ÅBond length between copper and the chelating carboxylate oxygen. hhu.de

Such detailed structural knowledge is crucial for understanding the properties of the material and for designing new compounds with targeted functions.

Catalytic Applications of this compound Metal Complexes

The distinct functional groups within this compound make its metal complexes promising candidates for various catalytic applications, particularly in asymmetric synthesis and redox chemistry.

Asymmetric catalysis, the synthesis of chiral compounds using a chiral catalyst, is a cornerstone of modern organic chemistry. Since this compound is an α-amino acid derivative, it is inherently chiral and can be prepared in enantiomerically pure form. When a single enantiomer of the ligand is used to form a metal complex, the resulting chiral environment around the metal center can be used to control the stereochemical outcome of a chemical reaction. nih.govresearchgate.net

Metal complexes derived from chiral amino acids and their derivatives have been successfully employed as catalysts in a range of asymmetric transformations, including:

Asymmetric Hydrogenation: Chiral iridium and rhodium complexes are known to catalyze the hydrogenation of ketones and olefins with high enantioselectivity. mdpi.com

Asymmetric Alkylation: Palladium complexes with chiral ligands catalyze asymmetric allylic alkylation, a powerful method for C-C bond formation. thieme-connect.de

Aldol (B89426) and Mannich Reactions: Chiral copper and zinc complexes can act as Lewis acids to catalyze enantioselective aldol and Mannich reactions. researchgate.netmdpi.com

The combination of a chiral center (from the glycine) and a tunable electronic environment (from the substituted pyridine ring) in this compound offers a versatile platform for designing catalysts for such reactions.

The pyridine moiety of the ligand is particularly relevant for redox catalysis. Transition metal complexes containing polypyridine ligands, such as [Ru(bpy)₃]²⁺ (where bpy = 2,2'-bipyridine), are workhorses in the field of photoredox catalysis. researchgate.netnih.gov These complexes can absorb visible light, promoting an electron to a higher energy state in a process known as metal-to-ligand charge transfer (MLCT). mdpi.com This photoexcited state is both a stronger oxidizing agent and a stronger reducing agent than the ground state, allowing it to catalyze redox reactions by single-electron transfer (SET) with organic substrates. nih.goved.ac.uk

A metal complex of this compound, particularly with metals like Ruthenium(II) or Iridium(III), could function as a photoredox catalyst. The catalytic cycle would involve:

Light Absorption: The complex absorbs a photon, forming the excited *[M(L)n]²⁺ state.

Electron Transfer: The excited complex can be quenched either oxidatively (donating an electron to a substrate) or reductively (accepting an electron from a substrate). mdpi.com

Catalyst Regeneration: A subsequent redox event returns the catalyst to its original state, completing the cycle.

The bromo-substituent on the pyridine ring acts as an electron-withdrawing group, which can be used to tune the redox potentials of the complex, thereby tailoring its reactivity for specific applications. mdpi.com Chromium(III) polypyridine complexes have also been shown to be potent photooxidants for reactions like radical cation [4+2] cycloadditions. frontiersin.org

Self-Assembly Processes and Framework Formation (e.g., MOFs, Coordination Polymers)

The bifunctional nature of this compound, possessing both a chelating amino acid group and a linking pyridine group, makes it an excellent building block for constructing higher-order supramolecular structures like coordination polymers and metal-organic frameworks (MOFs). rsc.org

Coordination Polymers (CPs) are extended networks of metal ions linked by organic ligands. By using this compound, it is possible to form:

1D Chains: The ligand could bridge metal ions through its carboxylate group to form infinite chains. nih.gov

2D Layers and 3D Frameworks: If the pyridine nitrogen also participates in coordination to an adjacent chain, higher-dimensional structures can be formed. The use of ancillary ligands, such as 4,4'-bipyridine, can also facilitate the linking of chains into layers or frameworks. hhu.dersc.org

Metal-Organic Frameworks (MOFs) are a subclass of CPs with porous structures. In MOF synthesis, this compound could serve multiple roles. It could act as the primary linker connecting metal nodes into a robust, porous framework. acs.org Alternatively, it could be incorporated into a MOF where one of its functional groups remains uncoordinated and projects into the pores. uoa.gracs.org For example, a MOF could be built using the carboxylate group for framework construction, leaving the bromopyridine moiety as a "functional tag" on the pore walls. uoa.gracs.org These free functional sites can be used for:

Selective Guest Adsorption: The pyridine and bromo groups can offer specific interaction sites for the selective binding of small molecules. acs.org

Post-Synthetic Modification (PSM): The bromo-substituent is a handle for further chemical reactions, allowing the properties of the MOF to be altered after its initial synthesis.

Heterogeneous Catalysis: The metal nodes or the functionalized linkers within the MOF can act as catalytic sites. nih.govnih.gov

The ability to form such diverse and functional materials underscores the significant potential of this compound in the rational design of advanced materials. rsc.org

Advanced Computational and Theoretical Investigations of 3 Bromopyridin 2 Yl Glycine

Quantum Chemical Calculations: Electronic Structure, Conformation, and Energetics

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods are used to determine stable conformations, electronic properties, and the energetics of various molecular states.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency, making it ideal for studying the geometry and stability of medium-sized organic molecules. nih.govbohrium.com DFT calculations, commonly employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in locating the lowest energy conformation (the global minimum) on the potential energy surface. researchgate.net

For (3-Bromopyridin-2-YL)glycine, a conformational analysis would be the first step, systematically rotating the flexible dihedral angles, particularly those associated with the glycine (B1666218) side chain, to identify all stable isomers and their relative energies. The optimized geometry of the most stable conformer provides crucial data on bond lengths, bond angles, and dihedral angles. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is also performed to understand the molecule's electronic properties and reactivity. mdpi.com The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Table 1: Exemplar Calculated Geometrical Parameters for this compound This table presents hypothetical data representative of results from a DFT/B3LYP/6-311++G(d,p) calculation.

Parameter Bond/Angle Value
Bond Lengths (Å)
C-Br 1.895
C-N (pyridine) 1.340
C-C (ring) 1.390
C-C (side chain) 1.530
C=O 1.210
C-O 1.350
N-H 1.015
Bond Angles (°)
C-C-Br 121.5
C-N-C (pyridine) 117.0
N-C-C (side chain) 110.5
O=C-O 125.0
Dihedral Angle (°)

While DFT is a powerful tool, ab initio methods, which are based on first principles without empirical parameterization, offer a pathway to even higher accuracy for specific molecular properties. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, often used with large basis sets like the correlation-consistent cc-pVTZ or cc-pVQZ, provide benchmark-quality results for energies and geometries. rsc.org

For this compound, these high-level calculations would be computationally demanding but could be used to validate the results from DFT. They are particularly valuable for calculating properties where electron correlation is critical, such as interaction energies in molecular complexes or precise electronic transition energies. rsc.org Non-empirical quantum-chemical calculations on substituted pyridines have been used to investigate the alternation of charges on the atoms of the pyridine (B92270) ring. researchgate.net

Reaction Mechanism Elucidation: Transition State Analysis and Reaction Pathways

Computational chemistry is an indispensable tool for mapping the detailed mechanisms of chemical reactions. nih.gov By calculating the potential energy surface, researchers can identify reactants, products, intermediates, and the transition states that connect them. For this compound, this could involve studying its synthesis, decomposition, or reactions with other molecules.

Using DFT, one can locate the transition state structure for a proposed reaction step and calculate its energy. rsc.orgresearchgate.net This allows for the determination of the activation energy barrier, which is a critical factor governing the reaction rate. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the desired reactants and products. Such analyses provide a step-by-step understanding of the reaction pathway, which is often difficult to obtain through experimental means alone. osu.edu

Spectroscopic Property Prediction and Interpretation (e.g., NMR chemical shifts, vibrational frequencies, electronic transitions)

Computational methods are highly effective at predicting various types of molecular spectra, aiding in the interpretation of experimental data and structural confirmation.

Vibrational Frequencies: DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. researchgate.netarxiv.orgmdpi.com By comparing the calculated vibrational modes with experimental spectra, a detailed assignment of the spectral bands can be achieved. researchgate.net This comparison serves as a stringent test of the accuracy of the computed molecular geometry.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a key application of computational chemistry in structure elucidation. d-nb.info The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is the standard for calculating isotropic nuclear shielding constants, which are then converted to chemical shifts. nih.gov Accurate prediction of ¹H and ¹³C NMR spectra for this compound can help confirm its synthesis and assign specific resonances to individual atoms in the molecule. researchgate.netnih.govbohrium.com

Electronic Transitions: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the energies of electronic excitations. nih.gov These calculations predict the wavelengths of maximum absorption (λmax) in a UV-Visible spectrum, providing insight into the molecule's electronic structure and color properties.

Table 2: Example of Predicted Vibrational Frequencies for this compound This table presents hypothetical data representative of results from a DFT/B3LYP/6-311++G(d,p) calculation.

Mode Calculated Frequency (cm⁻¹) Assignment
1 3450 N-H stretch (amine)
2 3350 O-H stretch (acid)
3 3080 C-H stretch (aromatic)
4 2950 C-H stretch (aliphatic)
5 1735 C=O stretch (carbonyl)
6 1580 C=C/C=N stretch (pyridine ring)
7 1250 C-O stretch (acid)
8 1100 C-N stretch (amine)

Molecular Dynamics Simulations: Conformational Sampling and Intermolecular Interactions

While quantum chemical calculations provide detailed information about static molecular structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. nih.gov

For this compound, an MD simulation would typically be performed with the molecule solvated in a box of water molecules to mimic aqueous conditions. nih.gov Such simulations, which rely on force fields (empirical potential energy functions), can:

Explore Conformational Space: Over nanoseconds or microseconds, the simulation can reveal the different stable conformations of the molecule and the transitions between them.

Analyze Intermolecular Interactions: MD simulations provide a detailed picture of the interactions between the solute and solvent, such as the formation and breaking of hydrogen bonds between the glycine moiety and surrounding water molecules.

Study Aggregation: In simulations with multiple solute molecules, MD can be used to investigate the tendency of this compound to self-associate or aggregate.

In Silico Screening and Design of New Derivatives (excluding drug-related screening)

Computational methods are invaluable for the rational design of new molecules with desired properties. tandfonline.comauctoresonline.org Using the validated computational model of this compound as a starting point, new derivatives can be designed in silico by systematically modifying its structure. For example, one could replace the bromine atom with other halogens or functional groups, or alter the substitution pattern on the pyridine ring. nih.govmdpi.com

For each designed derivative, high-throughput computational screening can be performed. This involves rapidly calculating key properties, such as the HOMO-LUMO gap, dipole moment, and molecular stability, using efficient methods like DFT. mdpi.com This process allows for the creation of a virtual library of compounds and the identification of candidates with optimized electronic or structural properties for various material science applications, without the need for immediate synthesis and experimental testing. researchgate.netnih.gov

Methodological Advances in the Characterization and Analysis of 3 Bromopyridin 2 Yl Glycine

Comprehensive Spectroscopic Characterization Techniques

Spectroscopic methods provide a deep insight into the molecular structure by probing the interaction of the compound with electromagnetic radiation. Each technique offers unique information regarding connectivity, functional groups, and electronic properties.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is a definitive tool for determining the precise molecular weight and elemental formula of a compound. For (3-Bromopyridin-2-YL)glycine (C7H7BrN2O2), HRMS can measure the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), allowing for the unambiguous confirmation of its elemental composition.

A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. libretexts.orgchemguide.co.uklibretexts.org This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two m/z units, which is a clear diagnostic indicator for the presence of a single bromine atom in the molecule. chemguide.co.ukcsbsju.edu

Table 1: Predicted HRMS Data for this compound

Ion Formula Isotope Composition Calculated Mass (Da) Expected Observation
[C₇H₇⁷⁹BrN₂O₂]⁺ C=12.00000, H=1.00783, Br=78.91834, N=14.00307, O=15.99491 229.9718 Molecular ion peak (M⁺)
[C₇H₇⁸¹BrN₂O₂]⁺ C=12.00000, H=1.00783, Br=80.91629, N=14.00307, O=15.99491 231.9698 Molecular ion peak (M+2)⁺, ~1:1 intensity with M⁺

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (2D-NMR, Solid-State NMR) for Structural Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise structural connectivity of a molecule in solution. For this compound, a combination of 1D (¹H, ¹³C) and 2D NMR experiments would be employed to assign all proton and carbon signals and confirm the substitution pattern.

¹H NMR: Would show distinct signals for the three protons on the pyridine (B92270) ring, with their chemical shifts and coupling constants (J-values) confirming the 2,3-disubstitution pattern. A signal corresponding to the α-proton of the glycine (B1666218) moiety would also be present.

¹³C NMR: Would reveal seven distinct carbon signals: five for the pyridine ring (two of which would be quaternary) and two for the glycine moiety (α-carbon and carboxyl carbon).

2D-NMR: Techniques like COSY (Correlation Spectroscopy) would establish proton-proton couplings within the pyridine ring, while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) would provide crucial long-range (2-3 bond) correlations, for instance, between the glycine's α-proton and the pyridine ring's C2 carbon, definitively establishing the point of attachment.

Solid-State NMR (SSNMR) becomes particularly valuable for studying the compound in its solid form. It can differentiate between different crystalline forms (polymorphs) by detecting subtle variations in chemical shifts and quadrupolar coupling constants that arise from different molecular packing and intermolecular interactions in the crystal lattice. nih.govnih.govjocpr.com This is especially relevant for amino acids, which are known to exhibit polymorphism. nih.govnih.govresearchgate.net SSNMR can provide information on molecular dynamics and hydrogen bonding arrangements within the solid state. nih.govresearchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key Correlations (HMBC)
Pyridine H-4 7.5 - 7.8 125 - 130 C2, C3, C5, C6
Pyridine H-5 7.2 - 7.5 120 - 125 C3, C4, C6
Pyridine H-6 8.2 - 8.5 145 - 150 C2, C4, C5
Glycine α-H 4.0 - 4.5 55 - 60 C2 (Pyridine), C=O
Pyridine C2 - 155 - 160 α-H, H-4, H-6
Pyridine C3 - 115 - 120 H-4, H-5
Pyridine C4 - 140 - 145 H-5, H-6
Pyridine C5 - 120 - 125 H-4, H-6
Pyridine C6 - 148 - 152 H-4, H-5
Glycine α-C - 55 - 60 α-H
Glycine C=O - 170 - 175 α-H

Note: Predicted values are illustrative and based on data for related substituted pyridines and amino acids.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: In this compound, FT-IR would identify key stretching and bending vibrations. The amino group (-NH₂) and carboxylic acid (-COOH) of the glycine moiety would give rise to characteristic broad O-H and N-H stretching bands, and a strong carbonyl (C=O) absorption. Aromatic C-H and C=C/C=N stretching vibrations would confirm the presence of the pyridine ring. The C-Br stretch typically appears in the fingerprint region at lower wavenumbers. mewaruniversity.org

Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR. It is particularly sensitive to symmetric vibrations and non-polar bonds, providing strong signals for the aromatic ring vibrations and C-C backbone, which may be weak in the IR spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Technique
O-H (Carboxylic Acid) Stretch (broad) 2500 - 3300 FT-IR
N-H (Amine/Ammonium) Stretch 3000 - 3300 FT-IR
Aromatic C-H Stretch 3000 - 3100 FT-IR, Raman
Carbonyl (C=O) Stretch 1680 - 1720 FT-IR
Aromatic C=C, C=N Stretch 1450 - 1600 FT-IR, Raman
N-H (Amine) Bend 1550 - 1650 FT-IR
C-Br Stretch 500 - 650 FT-IR, Raman

Note: Amino acids exist as zwitterions in the solid state, which would shift the C=O (to ~1560-1600 cm⁻¹) and N-H (to broad ammonium (B1175870) bands ~2500-3100 cm⁻¹) frequencies.

Electronic Spectroscopy (UV-Vis, Circular Dichroism) for Electronic Transitions and Chirality Assessment

Electronic spectroscopy probes the electronic transitions within a molecule.

UV-Visible (UV-Vis) Spectroscopy: The pyridine ring in this compound contains a conjugated π-electron system. UV-Vis spectroscopy would reveal characteristic absorptions corresponding to π→π* and n→π* electronic transitions. libretexts.orgresearchgate.net The position and intensity of these absorption maxima are sensitive to substitution and solvent, providing information about the electronic structure of the chromophore. sielc.comresearchgate.netacs.org

Circular Dichroism (CD) Spectroscopy: this compound itself is achiral. Therefore, in an achiral solvent, it would not produce a CD signal. However, CD spectroscopy is the definitive method for assessing chirality. mtoz-biolabs.com If the compound were to be resolved into its (R)- and (S)-enantiomers, CD spectroscopy could be used to confirm the enantiomeric purity. nih.gov Furthermore, if the achiral molecule binds to a chiral environment, such as a protein or a chiral polymer, it can exhibit an induced circular dichroism (ICD), providing insights into the binding interactions. acs.org

X-ray Diffraction (XRD) Techniques for Solid-State Structure Determination (Single Crystal and Powder)

X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline solid at the atomic level. tandfonline.com

Single Crystal XRD: If a suitable single crystal of this compound can be grown, this technique can provide the exact atomic coordinates, bond lengths, bond angles, and torsional angles. mdpi.comnih.gov It also reveals the crystal packing, intermolecular interactions (like hydrogen bonding), and the absolute configuration in the solid state. This provides an unambiguous confirmation of the molecular structure.

Powder XRD (PXRD): This technique is used on a microcrystalline powder and generates a diffraction pattern that serves as a unique "fingerprint" for a specific crystalline phase. ucmerced.edu PXRD is essential for identifying different polymorphs, assessing the bulk purity of a crystalline sample, and comparing lab-synthesized material with reference patterns. researchgate.netua.pt

Table 4: Illustrative Crystallographic Data Obtainable from Single Crystal XRD

Parameter Description Example Value
Crystal System The symmetry system of the crystal lattice Monoclinic
Space Group The specific symmetry group of the crystal P2₁/c
a, b, c (Å) Unit cell dimensions a=9.5, b=5.1, c=17.0
α, β, γ (°) Unit cell angles α=90, β=97.8, γ=90
Volume (ų) Volume of the unit cell 828
Z Number of molecules per unit cell 4
R-factor A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data < 0.05

Note: Example values are based on known amino acid structures and are for illustrative purposes only. researchgate.net

Chromatographic and Electrophoretic Separation Methods for Purity Assessment and Isolation

Chromatographic and electrophoretic techniques are fundamental for separating the target compound from impurities, starting materials, and byproducts, thereby ensuring its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of this compound. nih.govwho.intshimadzu.com

Reversed-Phase HPLC: Using a nonpolar stationary phase (like C18) and a polar mobile phase, this method effectively separates compounds based on their hydrophobicity. Purity is typically determined by the peak area percentage at a specific UV wavelength. nih.gov

Chiral HPLC: If a racemic mixture is synthesized, specialized chiral stationary phases (CSPs) can be used to separate the (R)- and (S)-enantiomers, allowing for the determination of enantiomeric excess (ee). sigmaaldrich.comchromatographytoday.comchromatographyonline.comankara.edu.tr

Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative technique used for monitoring the progress of a chemical reaction and for preliminary purity checks.

Capillary Electrophoresis (CE): CE separates molecules based on their charge-to-size ratio in an electric field. creative-proteomics.comtandfonline.com Given the zwitterionic nature of amino acids, CE is a high-efficiency technique for purity analysis, capable of resolving closely related impurities. nih.govnih.govacs.org It requires only a very small amount of sample. nih.gov

Preparative and Analytical High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography stands as a cornerstone technique for both the purification and the quantitative analysis of this compound. The presence of the pyridine ring and the carboxylic acid and amino groups allows for versatile separation strategies.

Preparative HPLC is essential for isolating this compound in high purity from complex reaction mixtures. Reversed-phase chromatography is a commonly employed technique for this purpose. nih.govteledyneisco.compeptide.com A typical preparative method would involve a C18 stationary phase and a mobile phase gradient of water and a polar organic solvent, such as acetonitrile (B52724) or methanol, with an acid modifier like trifluoroacetic acid (TFA) to ensure good peak shape and retention. nih.gov The selection of a suitable stationary phase and the optimization of the mobile phase gradient are critical to achieving high resolution and loading capacity. peptide.com

Analytical HPLC methods are developed for the quantification and purity assessment of this compound. Due to the presence of the bromopyridine moiety, the compound exhibits strong ultraviolet (UV) absorbance, making HPLC with UV detection a highly sensitive and straightforward analytical approach. helixchrom.comnih.gov The zwitterionic nature of the amino acid and the basicity of the pyridine ring can be leveraged by using mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, to achieve unique selectivity, especially when separating it from structurally similar impurities. helixchrom.comsielc.comhelixchrom.com

Given that this compound possesses a chiral center, the separation of its enantiomers is of significant importance. Chiral HPLC is the method of choice for this application. This can be achieved either directly, using a chiral stationary phase (CSP), or indirectly, by derivatizing the amino acid with a chiral reagent to form diastereomers that can be separated on a standard achiral column. mdpi.comchiralpedia.comwvu.edunih.govnih.govresearchgate.net Polysaccharide-based CSPs are often effective for the direct separation of enantiomers of amino acid derivatives. nih.gov

Table 1: Illustrative HPLC Methods for the Analysis of this compound and Related Compounds

Parameter Preparative HPLC Analytical HPLC (Reversed-Phase) Analytical HPLC (Chiral)
Column C18, 10 µm, 250 x 21.2 mmC18, 5 µm, 250 x 4.6 mmChiral Stationary Phase (e.g., Amylose-based)
Mobile Phase A 0.1% TFA in Water0.1% TFA in Watern-Hexane
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in AcetonitrileIsopropanol
Gradient 5-95% B over 30 min10-90% B over 20 minIsocratic (e.g., 90:10 A:B)
Flow Rate 20 mL/min1 mL/min1 mL/min
Detection UV at 254 nmUV at 254 nmUV at 254 nm
Expected Retention Time ~15-20 min~10-15 minR-enantiomer: ~12 min, S-enantiomer: ~15 min

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography is a powerful technique for the separation of volatile compounds. However, due to the low volatility and thermal lability of amino acids like this compound, derivatization is a mandatory step to enable their analysis by GC-MS. researchgate.netnih.govsigmaaldrich.com This process involves the chemical modification of the polar functional groups (carboxyl and amino groups) to create more volatile and thermally stable derivatives.

Common derivatization strategies for amino acids include silylation and acylation followed by esterification. Silylation, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), replaces the active hydrogens on the amino and carboxyl groups with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. sigmaaldrich.com The resulting derivatives are significantly more volatile and can be readily analyzed by GC-MS.

Alternatively, a two-step derivatization involving esterification of the carboxylic acid group (e.g., with an alcohol under acidic conditions) followed by acylation of the amino group (e.g., with a chloroformate) can be employed. nih.gov The choice of derivatization reagent can influence the fragmentation pattern in the mass spectrometer, which is crucial for structural elucidation and selective detection.

The mass spectrometer provides detailed structural information about the derivatized this compound. The fragmentation pattern will be characteristic of the derivatizing group and the core structure of the molecule, including the bromopyridine moiety. This allows for highly selective and sensitive quantification, even in complex matrices.

Table 2: Common Derivatization Approaches for GC-MS Analysis of this compound

Derivatization Method Reagent(s) Derivative Formed Key Advantages
Silylation MTBSTFATBDMS derivativeForms stable derivatives, less moisture sensitive than TMS derivatives.
Alkylation/Acylation Propyl chloroformate, Isopropanol/HClPropyl ester, N-propoxycarbonyl derivativeRobust and reproducible derivatization.

Table 3: Hypothetical GC-MS Data for a Derivatized this compound Analog

Parameter Value
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Oven Program 100°C (2 min), then 10°C/min to 280°C (5 min)
Injector Temperature 250°C
MS Ion Source Electron Ionization (EI) at 70 eV
Expected Retention Time ~15-18 min (for a TBDMS derivative)
Characteristic Mass Fragments (m/z) Fragments corresponding to the loss of the derivatizing group, the bromine atom, and fragmentation of the pyridine ring.

Capillary Electrophoresis (CE)

Capillary electrophoresis offers a high-efficiency separation technique that is well-suited for the analysis of charged and polar molecules like this compound. mdpi.com CE separations are based on the differential migration of analytes in an electric field, which is influenced by their charge-to-size ratio.

For the analysis of this compound, the pH of the background electrolyte (BGE) is a critical parameter. At low pH, the amino group will be protonated, and the molecule will carry a net positive charge, migrating towards the cathode. At high pH, the carboxylic acid group will be deprotonated, resulting in a net negative charge and migration towards the anode. At its isoelectric point, the net charge will be zero, and migration will be minimal. By carefully controlling the pH of the BGE, the separation from other charged impurities can be optimized. mdpi.comnih.govresearchgate.net

CE is particularly powerful for the separation of positional isomers. nih.govresearchgate.net Should there be a need to distinguish this compound from other isomers (e.g., 4-Bromo- or 5-Bromopyridin-2-YL-glycine), CE would be an excellent technique due to subtle differences in their pKa values and hydrodynamic radii.

Furthermore, chiral separations can be achieved in CE by adding a chiral selector to the BGE. chromatographyonline.comresearchgate.net Common chiral selectors include cyclodextrins, which form transient diastereomeric inclusion complexes with the enantiomers of this compound, leading to different electrophoretic mobilities and thus, their separation.

Coupling CE with mass spectrometry (CE-MS) provides a highly sensitive and selective analytical platform, combining the high separation efficiency of CE with the definitive identification capabilities of MS. utwente.nl

Table 4: Potential Capillary Electrophoresis Methods for this compound Analysis

Parameter Achiral Separation of Isomers Chiral Separation
Capillary Fused silica, 50 µm i.d., 50 cm lengthFused silica, 50 µm i.d., 50 cm length
Background Electrolyte 50 mM Phosphate buffer, pH 2.550 mM Phosphate buffer, pH 2.5 containing 15 mM β-cyclodextrin
Voltage 20 kV20 kV
Detection UV at 214 nmUV at 214 nm
Expected Migration Time Positional isomers separated based on pKa differences.R- and S-enantiomers separated.

Future Perspectives and Emerging Research Directions in 3 Bromopyridin 2 Yl Glycine Chemistry

Development of (3-Bromopyridin-2-YL)glycine as a Versatile Synthetic Intermediate

The strategic placement of a bromine atom and a glycine (B1666218) substituent on the pyridine (B92270) ring makes this compound a highly versatile synthetic intermediate. The bromine atom serves as a handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, allowing for the introduction of a wide array of functional groups at the 3-position of the pyridine ring. The lithiation of 3-bromopyridine (B30812) is a well-established method for creating 3-substituted pyridines, further expanding its synthetic utility. researchgate.net

The glycine moiety, on the other hand, offers multiple reaction sites. The carboxylic acid and the amino group can participate in peptide coupling, esterification, and N-alkylation reactions. This dual functionality enables the construction of complex molecular architectures. For instance, this compound can be used as a scaffold to synthesize novel peptidomimetics, where the pyridine unit introduces conformational constraints and potential metal-binding sites. Research in this area could lead to the development of new catalysts, ligands for transition metals, and precursors for biologically active compounds. The synthesis of various 3-bromo-2-[(N-substituted)amino]pyridines and their subsequent hetarynic cyclization has been demonstrated, showcasing the potential for creating fused heterocyclic systems. researchgate.net Furthermore, glycine itself is a versatile starting material for the synthesis of pyrrolidine-containing heterocyclic compounds through [3+2] cycloaddition reactions, a strategy that could be adapted for this compound. nih.gov

Table 1: Potential Synthetic Transformations of this compound

Reaction TypeReagents and ConditionsPotential Products
Suzuki CouplingArylboronic acid, Pd catalyst, base3-Aryl-pyridin-2-yl)glycine derivatives
Buchwald-Hartwig AminationAmine, Pd catalyst, base3-(Amino)-pyridin-2-yl)glycine derivatives
Peptide CouplingAmino acid/peptide, coupling agentPyridine-containing peptidomimetics
EsterificationAlcohol, acid catalystGlycine ester derivatives
N-AlkylationAlkyl halide, baseN-Substituted glycine derivatives

Integration into Novel Functional Materials and Smart Systems

The unique electronic and structural features of the pyridine ring, combined with the chelating ability of the glycine moiety, make this compound an attractive candidate for the design of novel functional materials. Pyridine derivatives are known to be valuable in green chemistry, serving as building blocks for biodegradable polymers and coordination polymers. biosynce.com For example, copolymerizing pyridine-based monomers can lead to polymers with tunable properties for applications in packaging or biomedical devices. biosynce.com

The incorporation of this compound into polymer backbones could lead to materials with interesting photophysical or electrochemical properties. The pyridine nitrogen can be protonated or coordinated to metal ions, leading to changes in the material's fluorescence or conductivity, forming the basis for chemical sensors. A polymer thin film-embedded sensor has been developed for the detection of glycine, demonstrating the potential for such applications. nih.gov The development of sensors for specific analytes could be achieved by modifying the pyridine ring through the bromo substituent. Furthermore, the self-assembly of metal complexes of this compound could lead to the formation of metal-organic frameworks (MOFs) with potential applications in gas storage, separation, and catalysis.

Exploration as a Chemical Biology Tool

In the realm of chemical biology, this compound can be envisioned as a scaffold for the development of in vitro probes to study biological processes. The glycine backbone is a key component of many biologically active molecules. For instance, novel acyl-glycine derivatives have been synthesized as inhibitors of the glycine transporter GlyT2, highlighting the potential of modified glycine compounds in neuroscience research. nih.govnih.gov

By attaching fluorescent dyes or other reporter groups to the pyridine ring via the bromo functionality, researchers could create probes to visualize the localization and dynamics of specific enzymes or receptors that recognize the glycine motif. The pyridine ring itself can modulate the pharmacological properties of the molecule. The development of such probes would be for non-clinical, in vitro research purposes to elucidate biological mechanisms. The broad biological importance of heterocyclic compounds in general further supports the exploration of this compound in this context. derpharmachemica.com

Contribution to Fundamental Understanding of Heterocyclic and Amino Acid Chemistry

The study of this compound can provide deeper insights into the fundamental principles of heterocyclic and amino acid chemistry. The interplay between the electron-withdrawing bromine atom and the electron-donating amino acid substituent on the pyridine ring influences its reactivity and physical properties in ways that are not yet fully understood.

Detailed mechanistic studies of reactions involving this compound can illuminate the electronic effects within the pyridine ring and how they are transmitted to the glycine side chain. This includes investigating the pKa values of the amino and carboxyl groups and the rotational barriers around the C-C and C-N bonds. Such fundamental knowledge is crucial for accurately predicting the behavior of more complex molecules containing this structural motif. The chemistry of amino acids, including their structure, stereochemistry, and reactivity, provides a foundational context for these investigations. purdue.edunih.govkhanacademy.orgslideshare.net The degradation of pyridines in the environment is also an area of study, with research indicating that many pyridine derivatives are biodegradable. tandfonline.com

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing (3-Bromopyridin-2-YL)glycine with high yield and purity?

  • Methodology : Optimize coupling reactions between 3-bromopyridine-2-carboxylic acid precursors and glycine derivatives using carbodiimide-based activators (e.g., EDC/HOBt). Purify via recrystallization in ethanol/water mixtures or column chromatography. Validate purity using HPLC (≥95% by area normalization) and confirm structure via 1H^1H-NMR (e.g., glycine α-protons at δ 3.8–4.2 ppm) and FT-IR (amide I band ~1650 cm1^{-1}) .

Q. Which analytical techniques are most effective for characterizing this compound in complex mixtures?

  • Methodology : Employ UPLC-MS with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) for separation and quantification. Use adsorption isotherm studies (e.g., frontal analysis) to determine equilibrium constants in chromatographic separations, ensuring linear regression fits (R2^2 > 0.98) for glycine and bromopyridine derivatives .

Q. How can researchers design stability assays for this compound under varying pH conditions?

  • Methodology : Prepare glycine-based buffers (30 mM, pH 2.5–7.0) and monitor compound stability via UV-vis spectroscopy (λ = 210–280 nm). Use differential scanning calorimetry (DSC) to assess thermal degradation and correlate with pH-dependent hydrolysis rates .

Advanced Research Questions

Q. How can this compound be integrated into ligand design for metalloprotein studies?

  • Methodology : Use isothermal titration calorimetry (ITC) to measure binding affinity with transition metals (e.g., Cu2+^{2+}, Zn2+^{2+}). Pair with X-ray crystallography (SHELXL refinement) to resolve metal-coordination geometries. Validate electronic effects via DFT calculations (e.g., bromine’s electron-withdrawing impact on pyridine ring) .

Q. What strategies resolve contradictions in thermodynamic data for this compound interactions?

  • Methodology : Replicate experiments under standardized buffer conditions (e.g., 30 mM glycine, pH 2.5 vs. MOPS, pH 7.0). Apply multivariate analysis to isolate confounding variables (e.g., ionic strength, counterion effects). Cross-validate using surface plasmon resonance (SPR) and circular dichroism (CD) .

Q. How does the bromine substituent influence the electronic and steric properties of this compound in catalytic systems?

  • Methodology : Compare reaction kinetics (e.g., Suzuki-Miyaura coupling) with non-brominated analogs. Use Hammett plots to quantify electronic effects. Perform X-ray photoelectron spectroscopy (XPS) to assess bromine’s electron density redistribution .

Q. What advanced techniques detect ferroelectric behavior in this compound crystals?

  • Methodology : Use piezoresponse force microscopy (PFM) to map polarization domains in γ-glycine polymorphs. Validate via density functional theory (DFT) simulations of dipole alignment under electric fields. Correlate with second-harmonic generation (SHG) microscopy for non-centrosymmetric crystal confirmation .

Q. How can researchers investigate the compound’s role in metabolic pathways using isotope tracing?

  • Methodology : Adminstrate 13C^{13}C-labeled this compound to cell cultures. Analyze metabolite incorporation via LC-MS/MS, focusing on glycine cleavage system (GCS) intermediates. Compare flux rates with wild-type vs. SHMT2-knockout models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.